Cefuroxim-delta2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta2-Cefuroxime is a second-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial infections. It is particularly effective against gram-positive and gram-negative bacteria. Delta2-Cefuroxime is commonly used to treat infections such as pneumonia, meningitis, otitis media, sepsis, urinary tract infections, and Lyme disease .
Wissenschaftliche Forschungsanwendungen
Delta2-Cefuroxime has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Delta2-Cefuroxime, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall that provides structural integrity .
Mode of Action
Delta2-Cefuroxime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .
Pharmacokinetics
The pharmacokinetics of Delta2-Cefuroxime involve its absorption, distribution, metabolism, and excretion (ADME). The oral tablet form of the drug has increased absorption with food . It is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile, and it can cross the blood-brain barrier . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . The drug is excreted in the urine, with 66% to 100% appearing as unchanged drug . The time to peak serum concentration varies depending on the route of administration .
Result of Action
The action of Delta2-Cefuroxime results in the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis . This makes it effective for the treatment of a variety of infections, including acute bacterial otitis media, several upper respiratory tract infections, skin infections, urinary tract infections, gonorrhea, early Lyme disease, and impetigo .
Action Environment
The action of Delta2-Cefuroxime can be influenced by environmental factors such as the presence of food, which can increase the absorption of the oral tablet form of the drug . Additionally, the drug’s efficacy and stability can be affected by the patient’s renal function, as impaired renal function can prolong the drug’s elimination half-life
Vorbereitungsmethoden
Delta2-Cefuroxime can be synthesized through several routes. One common method involves the reaction of 7-aminocephalosporanic acid with a suitable acylating agent to introduce the desired side chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acylation process. Industrial production methods often employ large-scale fermentation processes to produce the precursor compounds, followed by chemical modification to obtain delta2-Cefuroxime .
Analyse Chemischer Reaktionen
Delta2-Cefuroxime undergoes various chemical reactions, including:
Hydrolysis: Delta2-Cefuroxime can be hydrolyzed under acidic or basic conditions, leading to the formation of degradation products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.
Substitution: Delta2-Cefuroxime can participate in substitution reactions, particularly involving its beta-lactam ring.
Vergleich Mit ähnlichen Verbindungen
Delta2-Cefuroxime is unique among cephalosporins due to its enhanced stability against beta-lactamase enzymes, which broadens its antibacterial spectrum. Similar compounds include:
Cefadroxil: Shares a similar beta-lactam structure but differs in its side chain, leading to different pharmacokinetic properties.
Cefradine: Similar in structure but with different clinical applications and stability profiles.
Delta2-Cefuroxime stands out due to its ability to cross the blood-brain barrier, making it effective in treating central nervous system infections .
Biologische Aktivität
Delta2-Cefuroxime, a derivative of cefuroxime, is a second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This article explores its biological activity, pharmacodynamics, and clinical implications, supported by data tables and case studies.
Cefuroxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs), disrupting the final stages of peptidoglycan synthesis, which leads to cell lysis. This mechanism is similar to that of penicillins but offers enhanced resistance to certain beta-lactamases produced by bacteria.
Spectrum of Activity
Delta2-Cefuroxime is effective against a variety of Gram-positive and Gram-negative bacteria. Its activity includes:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Active against Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae, including strains that produce beta-lactamases .
Pharmacokinetics
Cefuroxime is well-absorbed when administered orally as cefuroxime axetil, with bioavailability increasing when taken with food. The pharmacokinetic profile includes:
- Absorption : Bioavailability ranges from 37% to 52% depending on food intake.
- Protein Binding : Approximately 50% bound to serum proteins.
- Half-Life : Varies between 1 to 2 hours.
- Metabolism : The axetil moiety is hydrolyzed to the active form, cefuroxime .
Case Studies
-
Urinary Tract Infections (UTIs) :
A study evaluated the efficacy of cefuroxime axetil in treating uncomplicated UTIs. The results indicated that standard dosing regimens (500 mg every 12 hours) achieved a probability of target attainment (PTA) greater than 90% against strains with minimum inhibitory concentrations (MICs) ≤0.12 mg/L . However, strains with MICs >0.5 mg/L showed reduced efficacy. -
Community-Acquired Pneumonia :
In a comparative study, cefuroxime was found equally effective as cefotaxime for initial empirical treatment of community-acquired pneumonia. This highlights its role in respiratory infections caused by susceptible organisms .
Antibacterial Activity Against Common Pathogens
Pathogen | MIC (mg/L) | Activity |
---|---|---|
Staphylococcus aureus | ≤0.5 | Sensitive |
Streptococcus pneumoniae | ≤0.25 | Sensitive |
Escherichia coli | ≤1 | Sensitive |
Haemophilus influenzae | ≤0.5 | Sensitive |
Neisseria gonorrhoeae | ≤0.25 | Sensitive |
Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 37%-52% |
Protein Binding | ~50% |
Half-Life | 1-2 hours |
Metabolism | Hydrolyzed to cefuroxime |
Eigenschaften
CAS-Nummer |
229499-08-5 |
---|---|
Molekularformel |
C16H16N4O8S |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,11?,14-/m1/s1 |
InChI-Schlüssel |
AIEMBSSBMKFDGU-WCKWAMMDSA-N |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |
Isomerische SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |
Kanonische SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |
Synonyme |
(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.